5-Chloro-2-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

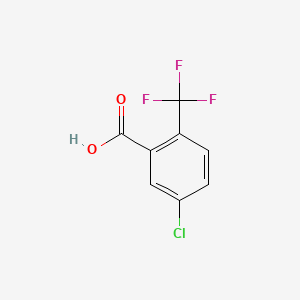

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLFUSUVWNEKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378758 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-98-8 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-(trifluoromethyl)benzoic acid CAS number

Introduction

5-Chloro-2-(trifluoromethyl)benzoic acid, identified by CAS Number 654-98-8 , is a halogenated aromatic carboxylic acid of significant interest to the scientific community.[1][2] This specialized building block is strategically important in the fields of pharmaceutical and agrochemical development. Its molecular structure, featuring both a chloro and a trifluoromethyl group, imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups. These characteristics can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The chlorine atom further modulates the electronic properties of the aromatic ring and provides an additional vector for synthetic diversification. This guide provides an in-depth analysis of the compound's properties, a robust synthesis protocol, analytical characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Specifications

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 654-98-8 | [1][2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.56 g/mol | [1] |

| Melting Point | 84-85 °C | [2][3] |

| IUPAC Name | This compound | N/A |

| Synonym(s) | 2-Carboxy-4-chlorobenzotrifluoride | [3] |

| Appearance | Off-white to white crystalline powder | [4] |

| Purity | Typically ≥97% | [2] |

Molecular Structure and Analytical Characterization

The precise arrangement of atoms and functional groups dictates the reactivity and utility of a chemical compound. Rigorous analytical characterization is therefore essential to confirm structural integrity and purity.

Molecular Structure

The structure of this compound is presented below.

Caption: 2D Structure of this compound.

Standard Analytical Workflow

A standard workflow for confirming the identity and purity of a synthesized batch of this compound is crucial for quality control.

Caption: Standard workflow for purification and analysis.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-8.5 ppm). The proton ortho to the carboxylic acid will likely appear as a doublet, the proton ortho to the chlorine as a doublet, and the proton between them as a doublet of doublets. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield shift (>10 ppm), which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carboxyl carbon will be in the 165-170 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling. The six aromatic carbons will have distinct shifts influenced by the electron-withdrawing nature of the substituents.

-

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF3 group.

-

FT-IR Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-Cl stretches (~700-800 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (224.56). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observable, confirming the presence of chlorine.

Synthesis and Mechanistic Insights

While multiple synthetic routes to halogenated benzoic acids exist, a reliable and scalable approach for this compound involves a directed ortho-metalation followed by carboxylation. This method offers high regioselectivity, which is often a challenge in aromatic chemistry.

Proposed Synthetic Pathway: Directed ortho-Metalation-Carboxylation

The synthesis starts from the commercially available 1-chloro-4-(trifluoromethyl)benzene. The trifluoromethyl group, while a meta-director for electrophilic aromatic substitution, activates the ortho protons, making them sufficiently acidic to be removed by a strong organolithium base. This directs the metalation (lithiation) to the position between the two existing substituents. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which yields the final product upon acidic workup.

Caption: Proposed synthesis via directed ortho-metalation.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, typically a 1.6 M solution in hexanes) to the THF while maintaining the temperature at -78 °C.

-

Substrate Addition: Add a solution of 1-chloro-4-(trifluoromethyl)benzene in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 2 hours at -78 °C to allow for complete lithiation.

-

Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) in small portions to the reaction mixture. Caution: Vigorous gas evolution will occur. Allow the mixture to slowly warm to room temperature overnight while stirring.

-

Quenching and Workup: Once at room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

-

Acidification and Extraction: Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid (HCl). The product will precipitate as a solid. Extract the aqueous layer three times with ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

Applications in Research and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block.[2][3] Its value lies in the strategic placement of its functional groups, which are leveraged in drug design.

Role in Medicinal Chemistry

-

Improving Drug Properties: The trifluoromethyl group is a bioisostere of several other groups and is known to enhance drug efficacy. It increases lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, it can block sites of metabolic oxidation, increasing the drug's half-life.

-

Scaffold for Novel Compounds: The carboxylic acid group is a versatile handle for further chemical modifications, such as amide bond formation, allowing for the attachment of this substituted phenyl ring to other molecular scaffolds. The chloro group can also participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

-

Analogue of Anti-Inflammatory Drugs: While not a direct precursor, the 1-aryl-3-(trifluoromethyl)pyrazole motif present in the selective COX-2 inhibitor Celecoxib highlights the pharmaceutical industry's interest in trifluoromethylated aromatic structures for designing anti-inflammatory agents.[5] The synthesis of Celecoxib and its derivatives often involves trifluoromethylated intermediates, underscoring the importance of building blocks like the topic compound.[6][7]

The compound is also used as an intermediate in the synthesis of certain crop protection products and other specialized organic materials.[8]

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear impermeable, chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn at all times.

-

-

Handling Procedures: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and specialized chemical intermediate. Its unique combination of a carboxylic acid handle, a stabilizing chloro group, and a pharmacologically significant trifluoromethyl group makes it a powerful tool for chemists in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 654-98-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 [chemicalbook.com]

- 5. zenodo.org [zenodo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arveelabs.com [arveelabs.com]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-(trifluoromethyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Moiety in Modern Chemistry

5-Chloro-2-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in the synthesis of complex organic molecules. Its strategic combination of a carboxylic acid handle, a deactivating chloro substituent, and a lipophilic, electron-withdrawing trifluoromethyl group imparts a unique set of physicochemical properties. These characteristics make it a highly sought-after intermediate in the pharmaceutical and agrochemical industries.[1] The precise arrangement of these functional groups on the benzene ring dictates the molecule's reactivity, stability, and biological interactions, making a thorough understanding of its molecular structure essential for its effective application in research and development. This guide provides a detailed exploration of its structural and spectroscopic features, synthesis, and functional significance.

Part 1: Core Molecular Framework and Physicochemical Identity

The foundational aspect of any chemical entity is its structure and the intrinsic properties that arise from it. This compound is a solid, typically appearing as an off-white or light yellow crystalline powder at standard conditions.[2][3] Its identity is unequivocally established by its unique combination of structural and physical data.

Molecular Structure Visualization

The molecule consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 2 with a trifluoromethyl group, and at position 5 with a chlorine atom. This specific substitution pattern is crucial for its chemical behavior.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the essential identifiers and physical properties of the compound, consolidating data from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 654-98-8 | [4][5] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2][4][5] |

| Molecular Weight | 224.56 g/mol | [4][6] |

| Melting Point | 84-87 °C | [2][5][7][8] |

| Appearance | White to light yellow crystal powder | [1] |

| SMILES | O=C(O)c1cc(Cl)ccc1C(F)(F)F | [2] |

| InChI | 1S/C8H4ClF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | [2][8] |

| InChIKey | FWLFUSUVWNEKRN-UHFFFAOYSA-N | [2][8] |

Part 2: Spectroscopic Elucidation of the Molecular Structure

Spectroscopic techniques provide the definitive "fingerprint" of a molecule, allowing for unambiguous structural confirmation. The interplay of the chloro, trifluoromethyl, and carboxylic acid groups on the aromatic ring creates a distinct and predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for detailing the carbon-hydrogen framework.

-

¹H NMR: The three protons on the aromatic ring are chemically non-equivalent and will exhibit a complex splitting pattern. The proton adjacent to the carboxylic acid group is expected to appear furthest downfield, influenced by the anisotropic effect of the carbonyl and the electron-withdrawing nature of the adjacent CF₃ group. The other two protons will also show distinct signals, with coupling between them. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm), though its visibility can depend on the solvent used.[9]

-

¹³C NMR: The molecule is expected to show eight distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining six aromatic carbons will have chemical shifts influenced by their respective substituents.

-

¹⁹F NMR: A single, strong singlet is the characteristic signal for the trifluoromethyl group, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The expected characteristic absorption bands are derived from the known ranges for its constituent groups.[10][11]

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[10]

-

C=O Stretch: A strong, sharp absorption peak will appear around 1700-1720 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid.[10][12]

-

C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C=C Stretches: Multiple medium-to-weak bands will be present in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A medium-to-strong absorption in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (224.56 g/mol ).

-

Isotopic Pattern: A crucial confirmatory feature will be the presence of an M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be two peaks for the molecular ion, M⁺ and M+2, in an approximate intensity ratio of 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Part 3: Synthesis, Reactivity, and Application

The utility of this compound lies in its design as a reactive intermediate.

Synthetic Workflow

While multiple synthetic routes exist, a common strategy involves the oxidation of a corresponding toluene or benzaldehyde precursor. The synthesis is designed to precisely install the required functional groups onto the aromatic ring.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 654-98-8 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 2-Chloro-5-(trifluoromethyl)benzoic acid 98 657-06-7 [sigmaaldrich.com]

- 7. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 8. This compound | 654-98-8 [sigmaaldrich.com]

- 9. bipm.org [bipm.org]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. proprep.com [proprep.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)benzoic Acid for Pharmaceutical Research

This guide provides an in-depth exploration of the solubility characteristics of 5-Chloro-2-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining a drug candidate's bioavailability and formulation feasibility, this document offers a detailed framework for its assessment. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in the public domain, this guide furnishes researchers with the foundational knowledge and robust experimental protocols necessary to generate this vital data.

The Strategic Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle. Insufficient solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic inefficacy. For a molecule like this compound, which incorporates a lipophilic trifluoromethyl group, understanding its solubility profile across a spectrum of solvents is paramount for formulation development, toxicity studies, and predicting its behavior in biological systems. The trifluoromethyl group is often introduced into drug candidates to enhance metabolic stability and cell membrane permeability; however, this frequently comes at the cost of reduced aqueous solubility. Therefore, a thorough investigation of its solubility is not merely a routine characterization step but a critical component of risk mitigation in the drug development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 654-98-8 | |

| Molecular Formula | C₈H₄ClF₃O₂ | |

| Molecular Weight | 224.56 g/mol | |

| Melting Point | 84-85 °C | |

| Appearance | White to off-white crystalline solid | General knowledge |

| Water Solubility | Very slightly soluble (0.29 g/L at 25 °C) |

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." Several factors influence the solubility of this compound:

-

Polarity of Solute and Solvent: The molecule possesses a polar carboxylic acid group capable of hydrogen bonding and a largely nonpolar aromatic ring substituted with a chlorine atom and a trifluoromethyl group. Its solubility will be highest in solvents with a polarity that is complementary to this amphiphilic nature.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, the extent of this increase is compound and solvent-specific.

-

pH of the Medium: As a carboxylic acid, the ionization state of this compound is pH-dependent. In basic media, it will deprotonate to form a more polar and, consequently, more water-soluble carboxylate salt.

-

Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions. Polymorphism, the existence of different crystal forms, can significantly impact solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1] This method ensures that the solution is truly saturated with the solute.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its simplicity and reliability in achieving a true equilibrium between the undissolved solid and the solution. This contrasts with kinetic solubility measurements, which are faster but can sometimes overestimate solubility due to the formation of supersaturated solutions.[2] For lead optimization and formulation development, thermodynamic solubility provides the most accurate and relevant data.

Detailed Experimental Protocol

This protocol outlines the steps to determine the solubility of this compound in various organic solvents.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, water) of analytical grade

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous solutions)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.[3]

-

Dilution: Accurately dilute the clear filtrate with the respective solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is critical for reliable solubility data. Both HPLC-UV and UV-Vis spectroscopy are suitable methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.

Rationale for HPLC-UV: This technique offers superior selectivity and sensitivity compared to UV-Vis spectroscopy alone. A reversed-phase C18 column is typically effective for separating aromatic acids.

Illustrative HPLC-UV Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the analyte is in its neutral form for better retention and peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the λmax. For similar aromatic compounds, this is often in the 230-280 nm range.

-

Injection Volume: 10 µL

-

Quantification: Based on a calibration curve generated from standard solutions of known concentrations.

UV-Vis Spectroscopy

For a rapid and simpler analysis, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore and there are no interfering substances.

Rationale for UV-Vis: This method is fast and requires less complex instrumentation. It is suitable for pure compounds in a non-absorbing solvent.

Illustrative UV-Vis Method:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the predetermined λmax.

-

Plot Calibration Curve: Plot absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the appropriately diluted filtrate from the solubility experiment at the λmax.

-

Calculate Concentration: Determine the concentration of the unknown sample using the equation of the line from the calibration curve.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Hypothetical Solubility Data for this compound at 25 °C:

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 80.1 | To be determined | To be determined |

| Methanol | 32.7 | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined |

| Acetone | 20.7 | To be determined | To be determined |

| Ethyl Acetate | 6.0 | To be determined | To be determined |

| Dichloromethane | 8.9 | To be determined | To be determined |

Note: This table is for illustrative purposes. The values need to be determined experimentally.

The data can then be analyzed to understand the relationship between solvent properties and the solubility of the compound, guiding the selection of appropriate solvents for formulation and further studies.

Conclusion

This guide provides a comprehensive framework for researchers to determine the solubility of this compound. By following the detailed protocols for the shake-flask method coupled with robust analytical techniques like HPLC-UV or UV-Vis spectroscopy, scientists can generate the high-quality, reliable data essential for advancing their drug discovery and development programs. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for making informed decisions in the pharmaceutical development process.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 654-98-8) Properties. Retrieved from [Link]

- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(2), 34-37.

- Pires, M. A., & Franco, R. W. A. (2010). Solubility of Benzoic Acid in Water-Ethanol and Water-n-Propanol Mixtures.

- Zhang, P., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 67, 15-20.

- Long, B., et al. (2011). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Fluid Phase Equilibria, 307(1), 54-60.

- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 15(3), 1-2.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Muhammad, S., et al. (2020). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 234(11), 1777-1791.

- Cheng, W., et al. (2012). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.

- Pérez-Quintanilla, D., et al. (2018). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Journal of Pharmaceutical and Biomedical Analysis, 155, 281-289.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Potent Modulator of Electronic Effects in Benzoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic systems is paramount to tailoring molecular properties. Among the arsenal of substituents available to the synthetic chemist, the trifluoromethyl (CF₃) group stands out for its profound and unique electronic influence. This guide provides a comprehensive exploration of the electronic effects of the trifluoromethyl group when appended to the benzoic acid scaffold, a fundamental building block in numerous pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of its electron-withdrawing nature, quantify its impact on acidity, and provide practical insights into the experimental determination of these effects. This document is intended to serve as a technical resource for researchers and professionals seeking to harness the power of the trifluoromethyl group in molecular design.[1][2][3]

The Electronic Nature of the Trifluoromethyl Group: A Tale of Induction

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms.[4][5][6] This potent electron-withdrawing capability is primarily exerted through a negative inductive effect (-I), where the electron density is pulled away from the aromatic ring through the sigma bond framework.[5][7] Unlike many other substituents, the trifluoromethyl group exhibits a negligible resonance effect. This is because the carbon-fluorine bonds do not have available lone pairs or pi-orbitals to participate in resonance delocalization with the aromatic system.[6][7]

The consequence of this strong inductive withdrawal is a significant polarization of the carbon-carbon bond connecting the CF₃ group to the benzene ring, leading to a decrease in electron density on the aromatic ring itself.[8] This deactivation of the aromatic ring has significant implications for its reactivity and the acidity of appended functional groups, such as the carboxylic acid in benzoic acid.[4][5]

Quantifying the Electronic Impact: pKa and Hammett Constants

The most direct and quantitative measure of the electronic effect of a substituent on the acidity of benzoic acid is its acid dissociation constant (Ka), or more conveniently, its logarithmic form, the pKa. The electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[6] This translates to a lower pKa value compared to unsubstituted benzoic acid.

The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for quantifying the electronic influence of substituents on the reactivity and equilibrium of reactions involving benzene derivatives.[9][10] The equation is expressed as:

log(K/K₀) = σρ

where K is the equilibrium constant for the substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.[9]

For the ionization of benzoic acids, the substituent constant σ provides a direct measure of the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative value signifies an electron-donating group. The trifluoromethyl group possesses significantly positive Hammett constants, reflecting its strong electron-withdrawing character.[11][12]

The following table summarizes the pKa and Hammett constants for benzoic acid and its trifluoromethyl-substituted derivatives:

| Compound | Substituent Position | pKa | Hammett Constant (σ) |

| Benzoic Acid | - | 4.20[13] | 0 |

| 2-(Trifluoromethyl)benzoic acid | ortho | ~3.3 (estimated) | - |

| 3-(Trifluoromethyl)benzoic acid | meta | 3.87 | 0.43[11] |

| 4-(Trifluoromethyl)benzoic acid | para | 3.69 (calculated)[6] | 0.54[11] |

Note: Experimental pKa values can vary slightly depending on the solvent and temperature. The pKa for the ortho isomer is often influenced by steric effects in addition to electronic effects.

Visualizing the Electronic Influence

The following diagram illustrates the inductive effect of the trifluoromethyl group on the electron density of the benzoic acid ring and the subsequent stabilization of the carboxylate anion.

Caption: Inductive electron withdrawal by the CF₃ group and its effect on acidity.

Implications in Drug Design and Medicinal Chemistry

The unique electronic properties of the trifluoromethyl group have made it an invaluable component in modern drug design.[1][2][3][4][14] Its introduction into a drug candidate can profoundly influence several key properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[1][4]

-

Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[1][4][15]

-

Modulation of Acidity/Basicity: As demonstrated with benzoic acid, the CF₃ group can significantly alter the pKa of nearby acidic or basic functional groups. This is crucial for optimizing a drug's ionization state at physiological pH, which affects its solubility, absorption, and target binding.

-

Improved Target Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic landscape of a molecule, leading to enhanced electrostatic or hydrophobic interactions with its biological target.[1]

Experimental Protocol: Potentiometric Determination of pKa

A reliable method for determining the pKa of a trifluoromethyl-substituted benzoic acid is through potentiometric titration.[16][17] This technique involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Materials and Reagents:

-

Trifluoromethyl-substituted benzoic acid (e.g., 3-(Trifluoromethyl)benzoic acid)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (boiled to remove dissolved CO₂)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for the potentiometric determination of pKa.

Step-by-Step Methodology:

-

Preparation of the Acid Solution: Accurately weigh a known amount of the trifluoromethyl-substituted benzoic acid and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Initial pH Measurement: Record the initial pH of the acid solution.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative plot corresponds to the equivalence point.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa of the acid.[18]

-

Conclusion

The trifluoromethyl group exerts a powerful and predictable electronic effect on the benzoic acid scaffold, primarily through strong induction. This electron-withdrawing nature significantly increases the acidity of the carboxylic acid, a phenomenon that can be quantitatively assessed through pKa measurements and Hammett constants. The unique properties imparted by the CF₃ group, including enhanced metabolic stability and lipophilicity, have cemented its role as a critical substituent in the design of modern pharmaceuticals. A thorough understanding of its electronic effects is, therefore, essential for any scientist or researcher working in the fields of medicinal chemistry, drug discovery, and materials science.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). (n.d.). Retrieved January 5, 2026, from [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved January 5, 2026, from [Link]

-

(IUCr) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). Retrieved January 5, 2026, from [Link]

-

Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved January 5, 2026, from [Link]

-

What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? - Quora. (2020, November 14). Retrieved January 5, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. (n.d.). Retrieved January 5, 2026, from [Link]

-

Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature - Scirp.org. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) Crystallographic and Spectroscopic Characterization - Amanote Research. (n.d.). Retrieved January 5, 2026, from [Link]

-

Determination of Rate Constants for Trifluoromethyl Radical Addition to Various Alkenes via a Practical Method - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

[FREE] From a pH meter titration curve, a student experimentally determines the pKa of benzoic acid to be 4.06. - brainly.com. (2023, February 9). Retrieved January 5, 2026, from [Link]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]

-

The Electrical Effect of the Trifluoromethyl Group - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (2024, August 8). Retrieved January 5, 2026, from [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (n.d.).

-

Selection of Hammett constant σ + values for selected func- tional... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of p-(3-trifluoromethylheptyloxy)benzoic acid - PrepChem.com. (n.d.). Retrieved January 5, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Retrieved January 5, 2026, from [Link]

-

Hammett equation - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31). Retrieved January 5, 2026, from [Link]

-

2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. researchgate.net [researchgate.net]

- 13. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. brainly.com [brainly.com]

reactivity profile of 5-Chloro-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-2-(trifluoromethyl)benzoic Acid

Foreword: Understanding the Molecular Architecture

This compound is a cornerstone building block for professionals in medicinal chemistry and materials science. Its utility is not accidental; it is a direct consequence of the electronic interplay between its three key functional components: the carboxylic acid, the chloro substituent, and the trifluoromethyl group. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing moiety, significantly influences the molecule's lipophilicity, metabolic stability, and the reactivity of the aromatic ring.[1][2] This guide provides a comprehensive exploration of this molecule's reactivity, offering both mechanistic understanding and practical, field-proven protocols for its transformation.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 654-98-8 | [3][4] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3] |

| Molecular Weight | 224.57 g/mol | [3][4] |

| Melting Point | 84-87 °C | [3][4] |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | [4] |

Table 2: Predicted Spectroscopic Signatures

| Technique | Expected Features |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.2 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Signals for eight distinct carbons. The CF₃ carbon will appear as a quartet due to coupling with fluorine. The carbonyl carbon will be significantly downfield (>165 ppm). Aromatic carbons attached to electron-withdrawing groups (Cl, CF₃, COOH) will show characteristic shifts. |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch (approx. 1700 cm⁻¹). Strong C-F stretching bands (approx. 1100-1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom. |

The Dichotomy of Reactivity: Electronic Effects of Substituents

The reactivity of the benzene ring is dominated by the strong, deactivating electronic effects of its substituents.

-

Trifluoromethyl (-CF₃) Group : This group is a powerful deactivator and meta-director for electrophilic aromatic substitution (SₑAr) due to its strong negative inductive effect (-I). For nucleophilic aromatic substitution (SₙAr), this same property makes it a potent activating group.

-

Chloro (-Cl) Group : As a halogen, it is a deactivator for SₑAr due to its -I effect, but it is an ortho, para-director because its lone pairs can donate electron density through a positive resonance effect (+R).

-

Carboxylic Acid (-COOH) Group : This is a deactivating, meta-directing group.

The combined effect renders the aromatic ring highly electron-deficient, making electrophilic attack challenging while significantly facilitating nucleophilic and cross-coupling reactions.

Caption: Overview of the primary reaction pathways for this compound.

Key Transformations and Protocols

Derivatization of the Carboxylic Acid Group

The carboxylic acid is the most accessible functional group for derivatization. Standard procedures for amidation, esterification, and conversion to acyl chlorides are highly effective.[5]

This protocol is a reliable method for forming amides, which are crucial in many pharmaceutical compounds.

-

Dissolution : Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activator Addition : Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15 minutes at room temperature to form the activated ester.

-

Amine Addition : Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

-

Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for amide synthesis using HATU coupling.

Reactions at the Aromatic Ring

The electron-deficient nature of the ring makes it an excellent substrate for reactions that are typically challenging on electron-rich aromatics.

The chloro substituent is activated towards displacement by strong nucleophiles. The strong electron-withdrawing effect of the ortho-CF₃ and para-COOH groups stabilizes the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction.[6][7]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Common nucleophiles include alkoxides, thiolates, and amines under high-temperature conditions. The reaction proceeds via an addition-elimination mechanism.[8]

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling to form C-C and C-N bonds. The C-Cl bond of this compound is an excellent handle for these transformations.

A) Suzuki-Miyaura Coupling

This reaction forms a new C-C bond by coupling the aryl chloride with an organoboron reagent.[9] Given the electron-deficient nature of the substrate, catalysts with electron-rich, bulky phosphine ligands are required to facilitate the initial oxidative addition step.[10]

-

Inert Atmosphere : To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq). Purge the vessel with an inert gas (Argon or Nitrogen).

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos (10 mol%).

-

Solvent : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Heating : Heat the reaction mixture, typically between 80-110 °C, and stir vigorously.

-

Monitoring & Work-up : Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

B) Buchwald-Hartwig Amination

This powerful reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.[11][12] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

-

Inert Setup : In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.5 eq).

-

Reactant Addition : Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Solvent : Add anhydrous, degassed toluene or dioxane.

-

Reaction Conditions : Seal the vessel and heat to 90-110 °C with stirring.

-

Monitoring : Monitor the formation of the product by LC-MS. Note that the carboxylic acid may be deprotonated under these basic conditions.

-

Work-up : Cool the reaction, quench carefully by adding saturated NH₄Cl solution, and extract with ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the product before extraction if necessary.

-

Purification : Dry, concentrate, and purify the product using column chromatography.

Conclusion: A Versatile Scaffold for Innovation

This compound presents a fascinating case study in molecular reactivity. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the molecule towards classical electrophilic substitution but strategically activates it for modern synthetic transformations. Its carboxylic acid handle allows for straightforward derivatization, while the activated C-Cl bond serves as a key linchpin for advanced SₙAr and palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, a deep understanding of this reactivity profile is essential for leveraging this molecule's full potential in the design and synthesis of novel, high-value compounds.

References

-

MySkinRecipes. 5-Chloro-2-(Trifluoromethoxy)Benzoic Acid. Available from: [Link]

-

International Union of Crystallography. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available from: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

YouTube. 18.5 Nucleophilic Aromatic Substitution. Chad's Prep. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

-

National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. This compound | 654-98-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 5-Chloro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(trifluoromethyl)benzoic acid, a seemingly unassuming molecule, holds a significant position in the landscape of modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable properties to a wide range of biologically active compounds. This in-depth technical guide navigates the historical journey of its discovery and the evolution of its synthesis, providing a comprehensive resource for researchers and professionals in the field. From early explorations in the mid-20th century to the sophisticated and optimized methodologies of today, this document details the scientific rationale behind various synthetic strategies, offering a critical understanding of the chemistry that underpins the availability of this crucial chemical intermediate.

Introduction: The Strategic Importance of a Halogenated Benzotrifluoride

The strategic placement of a chlorine atom and a trifluoromethyl (CF3) group on a benzoic acid scaffold creates a molecule with a unique combination of steric and electronic properties. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and enhances the lipophilicity and metabolic stability of molecules into which it is incorporated. The chlorine atom further modulates the electronic environment and provides an additional site for synthetic diversification. This synergistic interplay of substituents has made this compound a sought-after building block in the synthesis of pharmaceuticals and agrochemicals. Its presence in the core structure of numerous developmental and marketed products underscores its importance in the pursuit of novel and effective chemical entities.

The Dawn of an Era: Early Explorations and the First Syntheses

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting its emergence as a compound of interest likely arose from broader investigations into halogenated benzotrifluorides for various applications. The mid-20th century saw a surge in research into fluorinated organic compounds, driven by the unique properties they conferred upon molecules.

One of the earliest relevant publications that sheds light on the synthesis of structurally similar compounds is the 1969 paper by D.E. Welch and R.R. Baron in the Journal of Medicinal Chemistry, titled "Trifluoromethylbenzanilides as anticoccidial agents"[1]. This work, focused on the development of new treatments for coccidiosis, a parasitic disease in poultry, detailed the synthesis of various trifluoromethyl-substituted benzanilides. While the paper does not explicitly describe the synthesis of this compound, it establishes the contemporary interest in this class of compounds for biological applications and outlines the general synthetic strategies of the time.

The early synthetic approaches to compounds of this nature were often multi-step sequences, relying on classical aromatic chemistry. These routes, while foundational, often suffered from limitations such as harsh reaction conditions, moderate yields, and the formation of isomeric mixtures that were challenging to separate.

A plausible early synthetic strategy would have likely involved the following key transformations:

-

Halogenation of a Benzotrifluoride Precursor: Starting from a suitable benzotrifluoride, direct halogenation could introduce the chlorine atom onto the aromatic ring. However, controlling the regioselectivity of this reaction would have been a significant challenge.

-

Functional Group Interconversion: Another approach would involve the introduction of the carboxylic acid group at a later stage, for instance, through the oxidation of a corresponding toluene derivative or the hydrolysis of a nitrile.

These early methods, while not always efficient, laid the groundwork for the more refined and sophisticated synthetic routes that would follow.

The Evolution of Synthesis: Modern and Optimized Methodologies

The demand for this compound as a key intermediate has driven the development of more efficient and scalable synthetic routes. Modern approaches often prioritize high yields, regioselectivity, and operational simplicity. Below are some of the key methodologies that have emerged.

Ortho-Lithiation and Carboxylation

A powerful and regioselective method for the synthesis of this compound involves the directed ortho-lithiation of 4-chlorobenzotrifluoride. The trifluoromethyl group is a moderate ortho-directing group, facilitating the deprotonation at the C2 position by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting aryllithium species is then quenched with carbon dioxide (in the form of dry ice or CO2 gas) to introduce the carboxylic acid functionality.

Experimental Protocol: Synthesis via Ortho-Lithiation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 4-chlorobenzotrifluoride in a dry aprotic solvent (e.g., tetrahydrofuran, diethyl ether).

-

Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified period to ensure complete lithiation.

-

Carboxylation: An excess of crushed dry ice is added portion-wise to the reaction mixture. Alternatively, a stream of dry carbon dioxide gas is bubbled through the solution. The reaction is allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of approximately 1-2.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

This method offers excellent regioselectivity and generally provides good yields.

Diagram of the Ortho-Lithiation Pathway:

Caption: Synthetic pathway via directed ortho-lithiation.

Grignard Reaction and Carboxylation

An alternative and widely used approach involves the formation of a Grignard reagent from a suitably substituted halo-benzotrifluoride, followed by carboxylation. For instance, starting from 2-bromo-4-chlorobenzotrifluoride, reaction with magnesium metal in a suitable ether solvent (e.g., THF, diethyl ether) generates the corresponding Grignard reagent. This organometallic intermediate is then reacted with carbon dioxide to yield the desired benzoic acid.

Experimental Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine). A solution of 2-bromo-4-chlorobenzotrifluoride in dry THF is added dropwise to the magnesium, initiating the Grignard reaction. The reaction is typically maintained at a gentle reflux.

-

Carboxylation: The freshly prepared Grignard reagent is cooled and then added to a slurry of dry ice in THF, or carbon dioxide gas is bubbled through the solution.

-

Work-up and Purification: The reaction is quenched with aqueous acid, and the product is extracted and purified as described in the ortho-lithiation protocol.

The success of this method hinges on the selective formation of the Grignard reagent at the more reactive carbon-bromine bond in the presence of the carbon-chlorine bond.

Diagram of the Grignard Reaction Pathway:

Caption: Synthesis utilizing a Grignard reagent intermediate.

Oxidation of Toluene Derivatives

The oxidation of a corresponding methyl-substituted precursor, 5-chloro-2-(trifluoromethyl)toluene, provides another viable route. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can effectively convert the methyl group to a carboxylic acid.

Experimental Protocol: Oxidation of a Toluene Derivative

-

Reaction Setup: 5-Chloro-2-(trifluoromethyl)toluene is suspended in an aqueous solution, often with a co-solvent.

-

Oxidation: Potassium permanganate is added portion-wise to the heated reaction mixture. The reaction is monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is acidified to precipitate the carboxylic acid.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization.

This method is advantageous when the starting toluene derivative is readily available.

Diagram of the Oxidation Pathway:

Caption: Synthesis through oxidation of the corresponding toluene.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Ortho-Lithiation | 4-Chlorobenzotrifluoride | n-BuLi, CO2 | High regioselectivity, Good yields | Requires cryogenic temperatures, Moisture-sensitive reagents |

| Grignard Reaction | 2-Bromo-4-chlorobenzotrifluoride | Mg, CO2 | Utilizes readily available starting materials, Good yields | Potential for side reactions (e.g., Wurtz coupling), Requires careful initiation |

| Oxidation | 5-Chloro-2-(trifluoromethyl)toluene | KMnO4 or other strong oxidants | Operationally simple, Can be cost-effective if starting material is cheap | Use of stoichiometric amounts of strong oxidants can be environmentally challenging, Potential for over-oxidation |

Conclusion: A Versatile Building Block for Future Discoveries

The journey of this compound from a compound likely first synthesized in the pursuit of new agrochemicals to a cornerstone building block in modern drug discovery is a testament to the enduring importance of fundamental synthetic chemistry. The evolution of its synthesis from classical, often low-yielding methods to highly efficient and regioselective modern protocols has been crucial in enabling its widespread use. As researchers continue to explore the vast chemical space in search of novel therapeutics and advanced materials, the strategic application of this compound is poised to remain a key enabler of innovation. A thorough understanding of its synthesis history and the various methodologies for its preparation is, therefore, an invaluable asset for any scientist working at the forefront of chemical synthesis and its applications.

References

-

Welch, D. E., & Baron, R. R. (1969). Trifluoromethylbenzanilides as anticoccidial agents. Journal of Medicinal Chemistry, 12(5), 957–959. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-2-(trifluoromethyl)benzoic Acid

This guide provides comprehensive safety protocols and handling instructions for 5-Chloro-2-(trifluoromethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the causal relationships between the compound's chemical properties and the necessary safety measures, ensuring a self-validating system of laboratory practice.

Compound Profile and Strategic Importance

This compound (CAS No. 654-98-8) is a vital building block in modern medicinal chemistry and materials science.[1][2] Its trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates, while the chloro and carboxylic acid moieties provide versatile handles for synthetic transformations.[3][4] This unique combination of functional groups makes it a valuable precursor for a range of bioactive molecules, including those with applications as kinase inhibitors and for the treatment of tuberculosis.[5][6] However, these same properties necessitate a thorough understanding of its reactivity and toxicology to ensure safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₂ | [2] |

| Molecular Weight | 224.56 g/mol | [7] |

| Appearance | White to off-white crystalline solid/powder | [8] |

| Melting Point | 84-85 °C | [2] |

| Boiling Point | ~323.65 °C (estimated) | [9] |

| Solubility | Insoluble in water; soluble in organic solvents. | [9] |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin and eye irritation, and potential allergic skin reactions.[2] The acidic nature of the carboxylic acid group contributes to its corrosive properties, while the halogenated aromatic structure can cause irritation upon contact. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the compound's reactivity and biological interactions.[5][10]

Globally Harmonized System (GHS) Classification

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[11]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[11]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[2]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[11]

A thorough risk assessment is mandatory before commencing any work with this compound. The following diagram outlines a logical workflow for this process.

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-